(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
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Overview
Description
(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a complex organic compound belonging to the class of benzazepines This compound features a fused benzene and azepine ring system, with an amino group at the 3-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as a dihydrobenzene derivative, under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves the use of catalysts and reagents to facilitate the cyclization and subsequent functional group modifications. The production is carried out under stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Addition: Electrophilic addition reactions can be carried out using halogens and hydrogen halides.
Major Products Formed: The reactions yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.
Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new therapeutic agents. It has shown potential in treating conditions such as inflammation, pain, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target system.
Comparison with Similar Compounds
(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
2,3,4,5-Tetrahydro-1-benzazepin-2-one
Uniqueness: (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
(3R)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCDKXXFTYREG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CCC(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2CC[C@H](C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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